molecular formula C16H14N2O3S B2684869 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide CAS No. 1105241-94-8

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2684869
CAS No.: 1105241-94-8
M. Wt: 314.36
InChI Key: ANIPICLSNHZZCA-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide is an organic compound that features a complex structure incorporating a furan ring, an isoxazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the isoxazole ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne.

    Attachment of the furan ring: The furan ring can be introduced via a cycloaddition reaction.

    Formation of the benzamide moiety: This step involves the reaction of the intermediate with 2-(methylthio)benzoic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the isoxazole ring.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and isoxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide
  • N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide
  • N-((5-(pyridin-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring (furan, thiophene, pyridine) attached to the isoxazole ring.
  • Chemical Properties: These differences can influence the compound’s reactivity, stability, and interaction with biological targets.
  • Applications: While all these compounds may have similar applications, their efficacy and specificity can vary based on their structural differences.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-22-15-7-3-2-5-12(15)16(19)17-10-11-9-14(21-18-11)13-6-4-8-20-13/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIPICLSNHZZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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